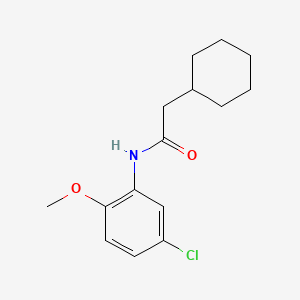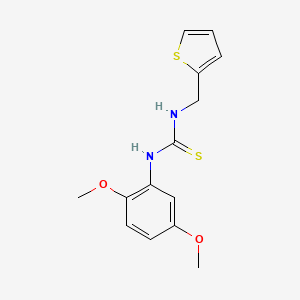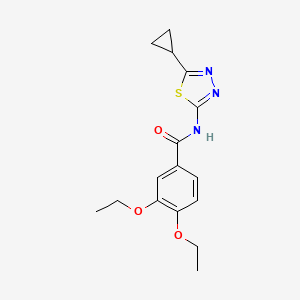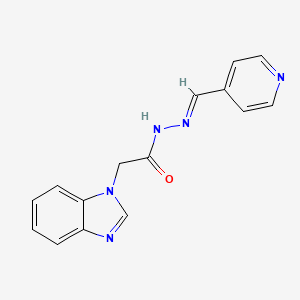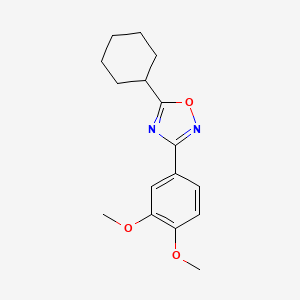
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide, also known as BPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTA is a member of the acrylamide family of compounds, which are known for their diverse biological and chemical properties.
科学的研究の応用
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for protein labeling and imaging. This compound has been shown to selectively bind to cysteine residues in proteins, allowing for the specific labeling and visualization of these proteins in living cells.
In addition to its use as a fluorescent probe, this compound has also been studied for its potential as a drug candidate. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics.
作用機序
The mechanism of action of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide is not fully understood, but it is believed to involve the covalent modification of cysteine residues in proteins. This compound contains a Michael acceptor group that reacts with the thiol group of cysteine, forming a covalent bond. This modification can lead to changes in protein function and structure, which may contribute to the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of several enzymes involved in inflammation and cancer, including cyclooxygenase-2 and matrix metalloproteinases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide is its selectivity for cysteine residues in proteins. This allows for the specific labeling and visualization of these proteins in living cells. Another advantage is its potential as a drug candidate, with anti-inflammatory and anti-cancer properties.
However, there are also limitations to the use of this compound in lab experiments. One limitation is its potential toxicity, as the covalent modification of cysteine residues can lead to changes in protein function and structure. Another limitation is the potential for non-specific labeling of proteins, as other amino acids such as methionine and histidine can also react with this compound.
将来の方向性
There are several future directions for research on 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide. One area of interest is the development of new fluorescent probes based on this compound, with increased selectivity and sensitivity for cysteine residues in proteins. Another area of interest is the optimization of this compound as a drug candidate, with increased potency and reduced toxicity.
In addition, further studies are needed to fully understand the mechanism of action of this compound, and its potential applications in other areas of scientific research. Overall, this compound is a promising compound with diverse biological and chemical properties, and its continued study is likely to yield new insights and applications in the future.
合成法
The synthesis of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide involves the reaction of 2-thienylmethylamine with 3-(4-bromophenyl)acryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure this compound. This method has been optimized to produce high yields and purity of this compound for use in scientific research.
特性
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYQVBSSUGXQQW-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)
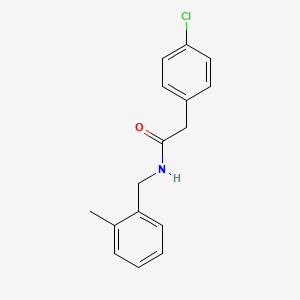
![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)
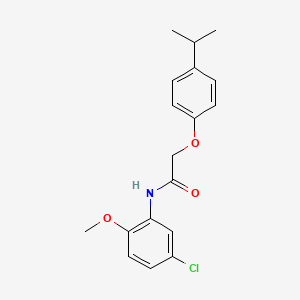
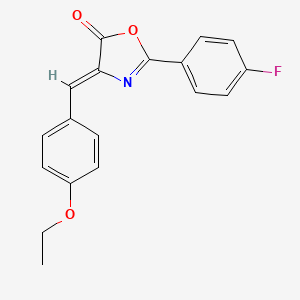

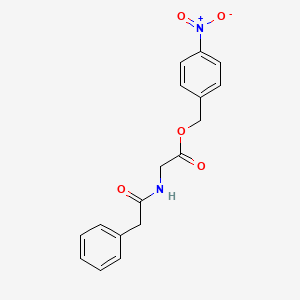

![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)
